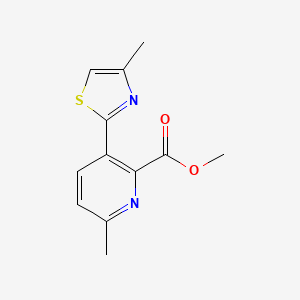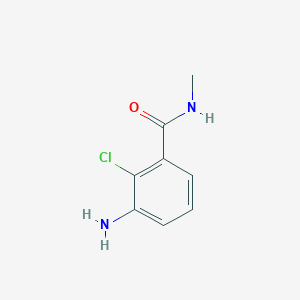
Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate: is a chemical compound belonging to the class of organic compounds known as benzoates. It is characterized by the presence of a benzene ring substituted with a hydroxyl group, a hydroxypropyl group, and a methyl group, and an ester functional group derived from methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoic acid.
Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to drive the reaction to completion.
Purification: The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be used in biochemical studies to understand the behavior of similar compounds in biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2-hydroxybenzoate: Similar structure but lacks the hydroxypropyl group.
Methyl 3-methylbenzoate: Similar ester group but different positions of substituents on the benzene ring.
Uniqueness: Methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate is unique due to the presence of both hydroxyl and hydroxypropyl groups on the benzene ring, which can influence its reactivity and applications.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications range from chemical synthesis to potential medical uses, highlighting its importance in both research and industry.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-(3-hydroxypropyl)-3-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-8-6-9(4-3-5-13)7-10(11(8)14)12(15)16-2/h6-7,13-14H,3-5H2,1-2H3 |
Clave InChI |
MHUQSQSYVIOHEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)OC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[1-(benzylamino)prop-2-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B15354400.png)

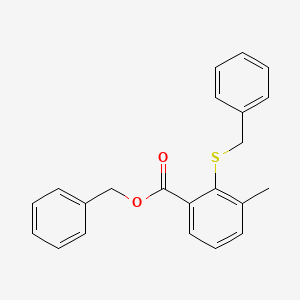
![2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-prop-2-enoxyethylidene]amino]oxy-2-methylpropanoate](/img/structure/B15354423.png)
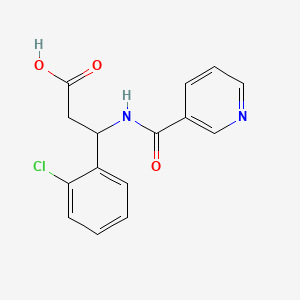
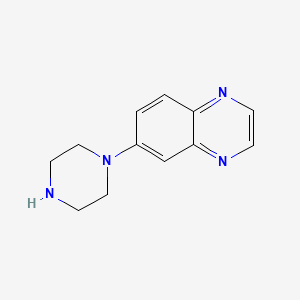
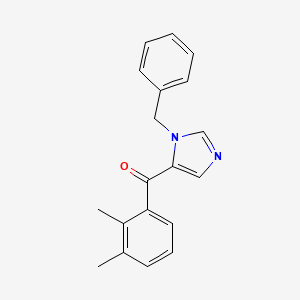

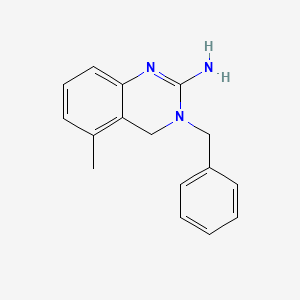
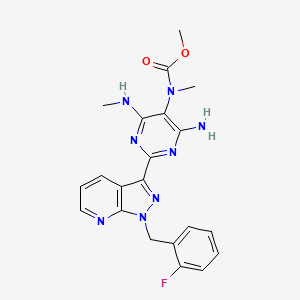
![N1-(4-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B15354459.png)

